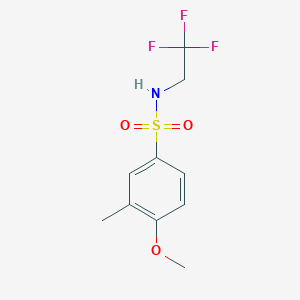

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

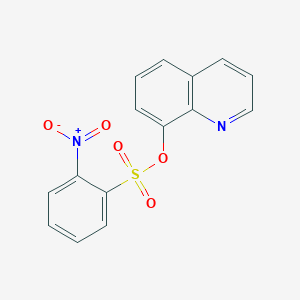

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile (abbreviated as MMPP) is a novel organic compound that has been studied extensively due to its potential applications in a variety of fields, including drug synthesis, chemical synthesis, and biochemistry. MMPP is a compound of sulfur, nitrogen, and carbon, and it is a derivative of the well-known thiophene ring. It has a molecular weight of 254.3 g/mol and a melting point of approximately 126°C.

Aplicaciones Científicas De Investigación

Glucosinolate Hydrolysis Products

Glucosinolates, when hydrolyzed, yield various products including nitriles and thiocyanates, which have been explored for their potential use in organic synthesis and for their biological activities. Research has developed methods for the isolation and purification of these hydrolysis products from different plant sources, indicating the significance of sulfur-containing organic compounds in both synthetic and natural product chemistry (Vaughn & Berhow, 2004).

Coenzyme M Analogues

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues have shown their relevance in understanding the enzymatic systems of microorganisms, demonstrating the potential of methylthio and methylsulfonyl compounds in biochemical research (Gunsalus, Romesser, & Wolfe, 1978).

Enzymatic Resolution and Pharmaceutical Precursors

Enantiomerically pure phenylserines substituted with methylthio and methylsulfonyl groups have been prepared via enzymatic resolution. These compounds serve as precursors for antibiotics such as thiamphenicol and florfenicol, showcasing the application of sulfur-substituted compounds in the synthesis of biologically active molecules (Kaptein et al., 1998).

Inhibition Mechanism Studies

The study of (4-phenoxyphenylsulfonyl)methylthiirane and its analogues has provided insights into the inhibition mechanisms of matrix metalloproteinase 2 (MMP2), highlighting the role of sulfur-containing compounds in medicinal chemistry and enzyme inhibition research (Tao et al., 2010).

Organic Synthesis and Structural Studies

Research on the synthesis and structural analysis of methylthio- and methylsulfonylpolychlorobiphenyls explores the relationships between molecular structure and fragmentation patterns, emphasizing the relevance of these compounds in analytical and environmental chemistry (Bergman, Jansson, & Bamford, 1980).

Propiedades

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c1-20-14-9-7-13(8-10-14)11-16(12-17)21(18,19)15-5-3-2-4-6-15/h2-11H,1H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVIXFANDHPSBL-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)

![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)

![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)

![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)